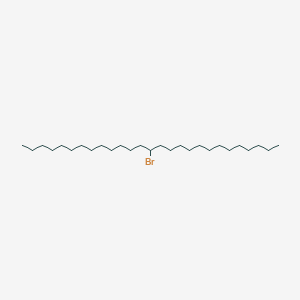

Heptacosane, 14-bromo-

Description

BenchChem offers high-quality Heptacosane, 14-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptacosane, 14-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61660-48-8 |

|---|---|

Molecular Formula |

C27H55Br |

Molecular Weight |

459.6 g/mol |

IUPAC Name |

14-bromoheptacosane |

InChI |

InChI=1S/C27H55Br/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |

InChI Key |

GOSNUZMFMFBNIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)Br |

Origin of Product |

United States |

Foundational & Exploratory

what are the physical properties of 14-bromo-heptacosane

An In-depth Technical Guide to the Physical Properties of 14-Bromo-Heptacosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 14-bromo-heptacosane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous compounds to provide well-founded estimations. Detailed experimental protocols for the determination of these properties are also included to facilitate laboratory investigation.

Introduction

14-Bromo-heptacosane is a long-chain alkyl halide. Its physical characteristics are primarily determined by its high molecular weight and the presence of a bromine atom. The long alkyl chain results in significant van der Waals forces, while the carbon-bromine bond introduces polarity, influencing its melting point, boiling point, and solubility. Understanding these properties is crucial for its application in research and development, particularly in areas such as organic synthesis, materials science, and drug delivery systems where long-chain functionalized alkanes are utilized.

Estimated Physical Properties

The following table summarizes the estimated physical properties of 14-bromo-heptacosane, with the properties of the parent alkane, heptacosane, provided for comparison. These estimations are based on the known effects of bromination on long-chain alkanes, including increased molecular weight and polarity, which generally lead to higher melting and boiling points and altered solubility profiles.

| Property | Heptacosane (C₂₇H₅₆) | 14-Bromo-heptacosane (C₂₇H₅₅Br) (Estimated) |

| Molecular Weight | 380.73 g/mol | 459.63 g/mol |

| Melting Point | 59.5 °C | 65-75 °C |

| Boiling Point | 442 °C at 760 mmHg | > 450 °C at 760 mmHg (with decomposition) |

| Density | ~0.8 g/cm³ at 20°C (solid) | > 0.8 g/cm³ at 20°C (solid) |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Non-polar Organic Solvents (e.g., hexane, toluene) | Soluble | Soluble |

| Solubility in Polar Organic Solvents (e.g., ethanol, acetone) | Sparingly soluble to insoluble | Sparingly soluble |

Experimental Protocols

Accurate determination of the physical properties of 14-bromo-heptacosane requires precise experimental procedures. The following are standard methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of dry, finely powdered 14-bromo-heptacosane is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[1]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]

-

Purity Check: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[2] Impurities will cause a depression and broadening of the melting point range.[2]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For a high molecular weight compound like 14-bromo-heptacosane, the boiling point is expected to be very high, and it may decompose before boiling at atmospheric pressure. Therefore, vacuum distillation is the preferred method for determining its boiling point.

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to measure the pressure.

-

Sample Introduction: A sample of 14-bromo-heptacosane is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is evacuated to the desired pressure.

-

Heating: The sample is heated gently using a heating mantle.

-

Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This temperature, along with the corresponding pressure, is the boiling point.

-

Extrapolation: The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph.

Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

Methodology: Displacement Method

-

Mass Measurement: A known mass of 14-bromo-heptacosane is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which 14-bromo-heptacosane is insoluble (e.g., water, though a non-polar solvent in which it has minimal solubility might be better to avoid any interaction). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative and Quantitative Assessment

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, toluene, and hexane.

-

Qualitative Assessment:

-

A small, measured amount of 14-bromo-heptacosane (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

-

The mixture is agitated (e.g., by vortexing) at a controlled temperature.

-

Visual observation is used to determine if the solid dissolves completely, partially, or not at all.[4] This can be categorized as soluble, sparingly soluble, or insoluble.

-

-

Quantitative Assessment (for soluble/sparingly soluble cases):

-

A saturated solution is prepared by adding an excess of 14-bromo-heptacosane to a known volume of the solvent at a specific temperature.

-

The mixture is stirred for an extended period to ensure equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solid (the dissolved solute) is determined.

-

The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent at that temperature.

-

Visualizations

The following diagrams illustrate key conceptual and experimental aspects related to the physical properties of 14-bromo-heptacosane.

Caption: Relationship between alkane and bromoalkane properties.

Caption: Workflow for physical property characterization.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 14-Bromoheptacosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a feasible synthetic route and detailed characterization methods for the long-chain alkyl halide, 14-bromoheptacosane. Due to the absence of specific literature for this compound, this guide leverages established organic chemistry principles and analogous data from similar long-chain molecules to provide a robust and scientifically sound resource for researchers in drug development and organic synthesis.

Synthesis of 14-Bromoheptacosane

A plausible and efficient synthesis of 14-bromoheptacosane involves a two-step process commencing with the commercially available long-chain ketone, heptacosan-14-one. The first step is the reduction of the ketone to the corresponding secondary alcohol, heptacosan-14-ol. The subsequent step is the bromination of this alcohol to yield the target molecule, 14-bromoheptacosane.

Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of Heptacosan-14-ol

This protocol outlines the reduction of heptacosan-14-one to heptacosan-14-ol using sodium borohydride.

-

Materials:

-

Heptacosan-14-one

-

Anhydrous Ethanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve heptacosan-14-one in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The molar ratio of NaBH₄ to the ketone should be approximately 2:1 to ensure complete reduction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride.

-

Remove the ethanol using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude heptacosan-14-ol.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 14-Bromoheptacosane

This protocol describes the bromination of heptacosan-14-ol using phosphorus tribromide (PBr₃). This method is effective for converting secondary alcohols to alkyl bromides.[1][2]

-

Materials:

-

Heptacosan-14-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptacosan-14-ol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution via a dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for 3-4 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess PBr₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain crude 14-bromoheptacosane.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane.

-

Characterization of 14-Bromoheptacosane

The successful synthesis of 14-bromoheptacosane can be confirmed through a combination of spectroscopic and chromatographic techniques. The following sections detail the expected data based on the analysis of analogous long-chain bromoalkanes.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₇H₅₅Br |

| Molecular Weight | 459.63 g/mol |

| Appearance | White to off-white waxy solid |

| Melting Point | Expected to be in the range of 40-50 °C |

| Boiling Point | > 400 °C at atmospheric pressure (with decomposition) |

| Solubility | Insoluble in water; soluble in non-polar organic solvents (e.g., hexane, diethyl ether, chloroform) |

Spectroscopic and Chromatographic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | Quintet | 1H | -CH(Br)- |

| ~1.85 | Multiplet | 2H | -CH₂-CH(Br)- |

| ~1.40 | Multiplet | 2H | -CH₂-CH₂-CH(Br)- |

| 1.25 (broad singlet) | s | ~46H | -(CH₂)₂₃- |

| 0.88 | Triplet | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~60 | -CH(Br)- |

| ~39 | -CH₂-CH(Br)- |

| ~32 | -CH₂-CH₂-CH(Br)- |

| ~29-30 | -(CH₂)n- (internal methylene groups) |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 458/460 | Molecular ions [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio) |

| 379 | [M - Br]⁺, loss of a bromine radical |

| Varies | Fragmentation at the C-C bonds adjacent to the C-Br bond, leading to various alkyl cations. |

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Interpretation |

| 2955-2850 | C-H stretching (alkane) |

| 1465 | C-H bending (methylene) |

| 1375 | C-H bending (methyl) |

| ~650-550 | C-Br stretching |

Characterization Workflow

References

An In-depth Technical Guide on the Solubility of 14-Bromo-Heptacosane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 14-bromo-heptacosane, a long-chain halogenated alkane. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility in common organic solvents. It outlines a detailed experimental protocol for determining the solubility of this compound and includes a visual workflow to guide researchers in this process. The information presented is intended to support research, development, and formulation activities involving 14-bromo-heptacosane and similar long-chain alkyl halides.

Introduction

14-Bromo-heptacosane is a long-chain saturated hydrocarbon with a bromine atom substituted at the 14th carbon position. Its molecular structure, characterized by a long, nonpolar alkyl chain and a single polarizable bromine atom, dictates its solubility behavior. Understanding the solubility of this compound is critical for a variety of applications, including its use as an intermediate in organic synthesis, in the formulation of drug delivery systems, and in materials science. This guide will explore the expected solubility of 14-bromo-heptacosane based on established chemical principles.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents.

14-Bromo-heptacosane possesses a very long (C27) alkyl chain, which is nonpolar and hydrophobic. The single bromine atom introduces a degree of polarity and polarizability to the molecule. However, the influence of the long alkyl chain is expected to dominate its overall physical properties, making the molecule predominantly nonpolar.

Based on these structural features, the expected solubility of 14-bromo-heptacosane in various classes of organic solvents is as follows:

-

High Solubility: In nonpolar, aprotic solvents. The van der Waals forces between the long alkyl chain of 14-bromo-heptacosane and the molecules of nonpolar solvents will be the primary driving force for dissolution.

-

Moderate to Low Solubility: In polar aprotic solvents. While the bromine atom can participate in dipole-dipole interactions, the large nonpolar portion of the molecule will limit its solubility.

-

Very Low to Insoluble: In polar protic solvents. The energy required to break the strong hydrogen bonds between the molecules of protic solvents like water and alcohols to accommodate the large, nonpolar 14-bromo-heptacosane molecule is energetically unfavorable.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 14-bromo-heptacosane in common organic solvents. The following table is therefore presented as a template for researchers to populate with experimentally determined data. The expected solubility is indicated qualitatively based on the theoretical principles discussed above.

| Solvent Name | Solvent Type | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Hexane | Nonpolar, Aprotic | High | Data not available |

| Toluene | Nonpolar, Aprotic | High | Data not available |

| Diethyl Ether | Slightly Polar, Aprotic | Moderate to High | Data not available |

| Chloroform | Polar, Aprotic | Moderate | Data not available |

| Acetone | Polar, Aprotic | Low | Data not available |

| Ethanol | Polar, Protic | Very Low to Insoluble | Data not available |

| Methanol | Polar, Protic | Very Low to Insoluble | Data not available |

| Water | Polar, Protic | Insoluble | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 14-bromo-heptacosane. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials and Equipment

-

14-Bromo-heptacosane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC with an appropriate detector)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 14-bromo-heptacosane to a series of vials, each containing a known volume of a different organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated GC-FID or other suitable analytical method to determine the concentration of 14-bromo-heptacosane.

-

Prepare a series of standard solutions of known concentrations of 14-bromo-heptacosane in the respective solvent to create a calibration curve.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of 14-bromo-heptacosane in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 14-bromo-heptacosane.

Caption: Workflow for experimental solubility determination.

Conclusion

Spectroscopic Data of 14-Bromoheptacosane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 14-bromoheptacosane, a long-chain secondary bromoalkane. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Detailed experimental protocols for the acquisition of such data for a solid organic compound are also provided, aimed at researchers, scientists, and professionals in drug development and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 14-bromoheptacosane. These values are estimated based on typical chemical shifts and absorption frequencies for long-chain alkanes and secondary bromoalkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 14-Bromoheptacosane (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.10 | Multiplet | 1H | CH-Br (H-14) |

| ~ 1.85 | Multiplet | 4H | CH₂ adjacent to CH-Br (H-13, H-15) |

| ~ 1.25 | Broad Singlet | 44H | Bulk methylene (CH₂) groups |

| ~ 0.88 | Triplet | 6H | Terminal methyl (CH₃) groups (H-1, H-27) |

Table 2: Predicted ¹³C NMR Data for 14-Bromoheptacosane (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 60 | C-Br (C-14) |

| ~ 39 | C adjacent to C-Br (C-13, C-15) |

| ~ 31-32 | CH₂ carbons gamma to Br and further |

| ~ 29-30 | Bulk methylene (CH₂) carbons |

| ~ 22.7 | CH₂ beta to terminal CH₃ |

| ~ 14.1 | Terminal methyl (CH₃) carbons (C-1, C-27) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 14-Bromoheptacosane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretching (alkane CH₂, CH₃) |

| 1465 | Medium | C-H bending (CH₂ scissoring) |

| 1375 | Medium | C-H bending (CH₃ symmetric bending) |

| 690 - 515 | Medium to Strong | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Key Mass Spectral Fragments for 14-Bromoheptacosane

| m/z | Ion | Fragmentation Pathway |

| 458/460 | [C₂₇H₅₅Br]⁺ | Molecular Ion (M⁺/M+2) |

| 379 | [C₂₇H₅₅]⁺ | Loss of •Br |

| 267 | [C₁₉H₃₉]⁺ | Alpha-cleavage |

| 197 | [C₁₄H₂₉]⁺ | Alpha-cleavage |

Experimental Protocols

The following are detailed, generic protocols for obtaining spectroscopic data for a solid organic compound such as 14-bromoheptacosane.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of the solid sample. For ¹³C NMR, a larger sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Place the sample in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent depends on the solubility of the compound.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

-

Gently agitate or vortex the vial to ensure the sample is completely dissolved.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition :

-

Carefully insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process on modern spectrometers.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a much larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal intensity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Place a small amount (a few milligrams) of the solid sample into a clean vial.

-

Add a few drops of a volatile solvent in which the solid is soluble (e.g., dichloromethane or acetone).

-

Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, drop a small amount of the solution onto the center of the salt plate.

-

Allow the solvent to fully evaporate, which will leave a thin film of the solid compound on the plate. If the resulting film is too thin, another drop of the solution can be added and evaporated.

-

-

Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI) :

-

For a solid sample, a direct insertion probe is commonly used.

-

A small amount of the solid is placed in a capillary tube, which is then inserted into the tip of the probe.

-

The probe is inserted into the mass spectrometer's ion source through a vacuum lock.

-

The probe is gradually heated, causing the sample to vaporize directly into the ion source.

-

-

Data Acquisition :

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positive ions are accelerated out of the ion source and into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Methodologies

The following diagrams illustrate the logical workflows for spectroscopic analysis and the predicted fragmentation of 14-bromoheptacosane.

Unlocking Potential: A Technical Guide to the Research Applications of Long-Chain Bromoalkanes

An in-depth exploration for researchers, scientists, and drug development professionals on the versatile applications of long-chain bromoalkanes in organic synthesis, material science, and pharmacology.

Long-chain bromoalkanes, alkyl halides with a bromine atom attached to a lengthy carbon chain, are pivotal building blocks in modern chemical research. Their inherent reactivity and modular nature make them indispensable precursors for a vast array of functionalized molecules, enabling advancements across diverse scientific disciplines. This technical guide delves into the core research applications of these versatile compounds, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Application in Organic Synthesis: Building Complexity from Simplicity

Long-chain bromoalkanes are workhorses in organic synthesis, primarily serving as electrophilic partners in nucleophilic substitution reactions. This reactivity allows for the facile introduction of long alkyl chains onto a variety of molecular scaffolds, a crucial step in the synthesis of complex organic molecules.

Synthesis of Quaternary Ammonium Compounds (QACs)

One of the most prominent applications of long-chain bromoalkanes is in the synthesis of quaternary ammonium compounds (QACs). These cationic surfactants are widely utilized for their antimicrobial properties. The synthesis typically involves the Menshutkin reaction, a nucleophilic substitution where a tertiary amine reacts with a bromoalkane.

Experimental Protocol: Synthesis of N,N-Dimethyl-N-dodecylammonium Bromide

A general procedure for the synthesis of a long-chain QAC involves the reaction of a tertiary amine with a long-chain bromoalkane. For the synthesis of N,N-Dimethyl-N-dodecylammonium Bromide, the following protocol can be adapted[1][2]:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylamine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Bromoalkane: To the stirred solution, add 1-bromododecane (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure quaternary ammonium bromide salt.

The yield of this reaction is typically high, often exceeding 90%, depending on the specific reactants and conditions used.

Diagram of the Menshutkin Reaction Workflow

Synthesis of Other Functionalized Long-Chain Alkanes

Long-chain bromoalkanes are also precursors to a variety of other functionalized alkanes. For instance, they can be converted to long-chain thiols, which are crucial for the formation of self-assembled monolayers, or used in Grignard reactions to form new carbon-carbon bonds.

Experimental Protocol: Synthesis of 1-Dodecanethiol from 1-Bromododecane

The synthesis of a long-chain thiol from a bromoalkane can be achieved via a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide[3].

-

Reaction Setup: In a round-bottom flask, dissolve 1-bromododecane (1.0 equivalent) in ethanol.

-

Nucleophile Addition: Add a solution of sodium hydrosulfide (NaSH) (1.1 equivalents) in ethanol to the flask.

-

Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.

-

Work-up and Purification: After the reaction, pour the mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield 1-dodecanethiol.

Applications in Material Science: Tailoring Surface Properties and Polymer Architectures

The ability to introduce long, well-defined alkyl chains makes bromoalkanes valuable in material science for modifying surfaces and synthesizing advanced polymers.

Surface Modification and Self-Assembled Monolayers (SAMs)

Long-chain bromoalkanes are often converted to their corresponding thiols to form self-assembled monolayers (SAMs) on gold and other metal surfaces. These highly ordered molecular layers allow for precise control over surface properties such as wettability, adhesion, and biocompatibility.

Experimental Protocol: Preparation of a Self-Assembled Monolayer of Dodecanethiol on a Gold Surface

A typical procedure for forming a SAM on a gold substrate is as follows[4][5][6]:

-

Substrate Preparation: Clean a gold-coated substrate by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. The substrate may also be cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a more thorough cleaning, though extreme caution is advised.

-

Thiol Solution Preparation: Prepare a dilute solution (typically 1-10 mM) of the long-chain thiol (e.g., 1-dodecanethiol) in a high-purity solvent like ethanol.

-

Immersion: Immerse the clean gold substrate into the thiol solution. The self-assembly process begins immediately.

-

Incubation: Allow the substrate to remain in the solution for an extended period (typically 12-24 hours) to ensure the formation of a well-ordered monolayer.

-

Rinsing and Drying: After incubation, remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove non-chemisorbed thiols, and dry under a stream of nitrogen.

Quantitative Data: Contact Angle of Water on SAM-Modified Gold Surfaces

The hydrophobicity of the modified surface can be quantified by measuring the contact angle of a water droplet. The longer the alkyl chain of the thiol, the more hydrophobic the surface becomes.

| Thiol Chain Length | Approximate Water Contact Angle (°) |

| C6 (Hexanethiol) | ~105° |

| C8 (Octanethiol) | ~108° |

| C12 (Dodecanethiol) | ~110° |

| C18 (Octadecanethiol) | ~112° |

Note: These values can vary slightly depending on the quality of the SAM and the measurement conditions.

Diagram of the Self-Assembled Monolayer Formation Process

References

A Guide to the Synthesis of Heptacosane Derivatives for Researchers and Drug Development Professionals

An In-depth Review of Synthetic Methodologies, Experimental Protocols, and Key Chemical Transformations

Heptacosane, a 27-carbon saturated hydrocarbon, and its functionalized derivatives are of significant interest to the scientific community, particularly in the fields of chemical ecology, materials science, and pharmacology. These long-chain aliphatic compounds are found in nature as components of plant waxes and insect cuticular hydrocarbons, where they play crucial roles in communication, waterproofing, and defense. In the context of drug development, the lipophilic nature of the heptacosane backbone can be exploited to enhance the bioavailability and membrane permeability of therapeutic agents. This technical guide provides a comprehensive literature review of the synthetic strategies employed to construct and modify heptacosane derivatives, with a focus on detailed experimental protocols and comparative data.

Synthetic Strategies for the Heptacosane Backbone

The construction of the 27-carbon chain of heptacosane derivatives can be achieved through a variety of synthetic approaches. The choice of method often depends on the desired functional group at a specific position. Key strategies include coupling reactions to build the carbon framework and subsequent functional group interconversions.

Carbon-Carbon Bond Forming Reactions

Several classical and modern coupling reactions are suitable for elongating carbon chains to reach the desired 27-carbon length. These methods typically involve the reaction of two smaller alkyl fragments.

Wittig Reaction: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, which can then be readily reduced to the corresponding alkane.[1][2][3][4] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of a heptacosane derivative, a long-chain phosphonium salt can be reacted with a long-chain aldehyde.

Grignard Reagent Addition: Grignard reagents, organomagnesium halides, are versatile nucleophiles for forming carbon-carbon bonds. They can react with a variety of electrophiles, including aldehydes, ketones, and esters, to extend a carbon chain.

Kolbe Electrolysis: This electrochemical method involves the anodic decarboxylation of two carboxylate molecules, which then couple to form a longer-chain alkane. While effective for symmetrical alkanes, it is less suitable for creating odd-numbered carbon chains like heptacosane unless a cross-Kolbe reaction is employed, which often leads to a mixture of products.

Decarboxylation of Fatty Acids: The decarboxylation of long-chain fatty acids can yield the corresponding alkane with one fewer carbon atom. For instance, the decarboxylation of stearic acid (C18) produces n-heptadecane (C17).[5] While not directly applicable to heptacosane synthesis from a single precursor, this principle can be adapted in multi-step syntheses.

Synthesis of Key Heptacosane Derivatives

This section details the synthesis of prominent heptacosane derivatives, including n-heptacosane, 1-heptacosanol, and heptacosanoic acid.

n-Heptacosane

The straightforward synthesis of the parent hydrocarbon, n-heptacosane, can be achieved through the reduction of a functionalized derivative, such as an alkene or a ketone, which is assembled from smaller fragments. A representative synthetic pathway is the Wittig reaction between two long-chain precursors followed by hydrogenation.

References

In-depth Technical Guide to 14-Bromo-Heptacosane: Commercial Availability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key properties of 14-bromo-heptacosane. Given the compound's specialized nature, this document is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this long-chain alkyl halide.

Commercial Availability

Several companies specialize in the custom synthesis of organic compounds and can be contracted to produce 14-bromo-heptacosane. When requesting a quote, it is crucial to provide the desired quantity, purity specifications, and a feasible synthetic route.

Table 1: Key Data for 14-Bromo-Heptacosane and its Precursor

| Property | 14-Bromo-Heptacosane (Predicted) | 14-Heptacosanol (Precursor) |

| Molecular Formula | C₂₇H₅₅Br | C₂₇H₅₆O |

| Molecular Weight | 459.63 g/mol | 396.73 g/mol |

| CAS Number | Not assigned | 32116-10-2[1] |

| Appearance | Waxy solid (predicted) | Solid[1] |

| Melting Point | Not available | 80-81 °C[1] |

| Boiling Point | > 450 °C (predicted) | Not available |

| Density | ~1.0 g/cm³ (predicted) | Not available |

Recommended Suppliers for Custom Synthesis

The following is a list of reputable companies with expertise in custom organic synthesis that could be contracted to produce 14-bromo-heptacosane:

-

Enamine

-

OTAVAchemicals

-

BioActs

-

KareBay Biochem

-

Life Chemicals

It is recommended to contact multiple suppliers to compare pricing, lead times, and synthesis capabilities.

Proposed Synthesis of 14-Bromo-Heptacosane

The most direct and reliable method for synthesizing 14-bromo-heptacosane is through the bromination of its corresponding alcohol precursor, 14-heptacosanol.

Availability of Starting Material: 14-Heptacosanol

14-Heptacosanol is available from a limited number of specialized chemical suppliers. Researchers can inquire with the following vendors regarding its availability and pricing:

-

Simson Pharma Limited

-

Sigma-Aldrich

-

MedChemExpress

-

Scientific Laboratory Supplies

Synthetic Pathway

The conversion of a secondary alcohol, such as 14-heptacosanol, to a secondary bromoalkane can be achieved via a nucleophilic substitution reaction. A common and effective method involves the use of phosphorus tribromide (PBr₃).

References

A Deep Dive into the Theoretical and Computational Analysis of 14-bromo-heptacosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 14-bromo-heptacosane, a long-chain alkyl halide. In the absence of extensive experimental data for this specific molecule, this guide establishes a framework for in silico analysis, leveraging established computational chemistry techniques. It details protocols for conformational analysis, quantum chemical calculations for determining molecular properties, molecular dynamics simulations for understanding behavior in solution, and the prediction of spectroscopic and physicochemical properties. The presented data, while illustrative, is generated based on principles derived from studies of analogous long-chain and halogenated hydrocarbons, offering a robust starting point for future research.

Introduction

14-bromo-heptacosane (C₂₇H₅₅Br) is a long-chain saturated alkyl halide. While its parent alkane, heptacosane, is a known component of various natural waxes and has been studied for its physical properties, specific research into the brominated derivative is sparse. The introduction of a bromine atom at the 14th position of the 27-carbon chain introduces significant changes in polarity, reactivity, and conformational preference, making it a molecule of interest for applications in materials science, organic synthesis, and potentially as a lipophilic fragment in drug design.

Computational and theoretical studies provide a powerful, non-destructive, and cost-effective means to elucidate the molecular characteristics of such compounds. By employing a range of computational techniques, from high-level quantum mechanics to classical molecular dynamics, it is possible to predict its structural, electronic, and dynamic properties, thereby guiding experimental efforts and accelerating research and development. This guide outlines the core computational workflows and methodologies for a thorough investigation of 14-bromo-heptacosane.

Conformational Analysis

The high flexibility of the 27-carbon chain of 14-bromo-heptacosane results in a vast conformational landscape. Identifying the low-energy conformers is crucial as they dictate the molecule's overall shape, physical properties, and interaction potential. A hierarchical workflow is recommended to efficiently explore this landscape.

Experimental Protocols

Protocol 2.1: Conformational Search and Energy Minimization

-

Initial Conformer Generation: A stochastic search, such as a Monte Carlo method, is employed to generate an initial pool of several thousand diverse conformations. This is typically performed using a computationally inexpensive force field.

-

Force Field Minimization: The generated conformers are then subjected to energy minimization using a more robust general force field (e.g., GFN-FF) to locate the nearest local energy minima.

-

Clustering and Selection: The minimized structures are clustered based on root-mean-square deviation (RMSD) and energy. A representative set of unique, low-energy conformers (e.g., within a 10 kcal/mol window of the global minimum) is selected for further analysis.

-

Quantum Mechanical Refinement: The selected conformers are then re-optimized at a higher level of theory. A cost-effective density functional theory (DFT) method with dispersion correction is suitable for this step (e.g., B97-3c or r²SCAN-3c).

-

Final Energy Calculation: Single-point energy calculations are performed on the refined geometries using a highly accurate method to obtain precise relative energies. For long-chain alkanes, DLPNO-CCSD(T) with a complete basis set (CBS) extrapolation is the gold standard, though computationally expensive. A reliable alternative is a hybrid or double-hybrid DFT functional with a large basis set.

Methodological & Application

Application Notes and Protocols: The Use of 14-Bromoheptacosane in Grignard Reagent Formation for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation and potential applications of the Grignard reagent derived from 14-bromoheptacosane. This long-chain aliphatic organometallic reagent holds promise for the synthesis of complex lipids and other molecules relevant to drug delivery and development. Due to the limited availability of specific literature on 14-bromoheptacosane, the following protocols and data are based on established methods for the formation of Grignard reagents from analogous long-chain and secondary alkyl bromides.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of a Grignard reagent from the 27-carbon chain secondary alkyl halide, 14-bromoheptacosane, results in the formation of heptacosan-14-ylmagnesium bromide. This reagent serves as a versatile intermediate for introducing a large lipophilic moiety into a variety of molecular scaffolds. Such long aliphatic chains are of significant interest in drug development, particularly in the design of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, which can enhance the bioavailability and therapeutic efficacy of pharmaceutical agents.[3][4][5][6][7]

Grignard Reagent Formation from 14-Bromoheptacosane

The formation of a Grignard reagent from a secondary long-chain alkyl bromide like 14-bromoheptacosane can be challenging due to potential steric hindrance and slower reaction rates compared to primary or shorter-chain halides.[8] Activation of the magnesium surface is often crucial for initiating the reaction.[9]

Reaction Scheme:

Table 1: Estimated Reaction Parameters for the Formation of Heptacosan-14-ylmagnesium Bromide

| Parameter | Recommended Condition/Value | Notes |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O) | THF is generally preferred for less reactive halides due to its higher boiling point and better solvating properties for the Grignard reagent.[10] |

| Magnesium | Magnesium turnings (activated) | Activation is critical. Methods include mechanical stirring, treatment with iodine, or using a small amount of 1,2-dibromoethane. |

| Reactant Ratio | 1.2 - 1.5 equivalents of Magnesium per equivalent of 14-bromoheptacosane | A slight excess of magnesium is used to ensure complete conversion of the alkyl halide. |

| Initiation | Gentle heating, sonication, or addition of a small crystal of iodine | Initiation can be sluggish. Observation of bubble formation or a cloudy appearance indicates the start of the reaction. |

| Reaction Temperature | 35-65 °C (Gentle reflux) | Maintaining a gentle reflux can help to sustain the reaction without promoting side reactions. |

| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by the disappearance of magnesium. Longer reaction times may be necessary for complete conversion. |

| Expected Yield | 60 - 85% | Yields can vary significantly based on the purity of reagents, efficiency of magnesium activation, and reaction conditions. This is an estimate based on similar long-chain secondary alkyl bromides. |

Experimental Protocols

Protocol 1: Formation of Heptacosan-14-ylmagnesium Bromide

Materials:

-

14-Bromoheptacosane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place the magnesium turnings (1.2 eq.) in the three-neck flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and coats the magnesium surface. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous THF to the flask to cover the magnesium.

-

Initiation: In a separate flask, dissolve 14-bromoheptacosane (1.0 eq.) in anhydrous THF. Add a small portion of this solution (approx. 10%) to the magnesium suspension via the dropping funnel.

-

Gently warm the mixture or place it in an ultrasonic bath to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the appearance of turbidity or gentle boiling.

-

Addition: Once the reaction has started, add the remaining solution of 14-bromoheptacosane dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for 2-12 hours, or until the majority of the magnesium has been consumed.

-

Use of the Grignard Reagent: The resulting grey to brownish solution of heptacosan-14-ylmagnesium bromide is typically used immediately in subsequent reactions. The concentration can be estimated based on the initial amount of the alkyl bromide, or more accurately determined by titration.

Protocol 2: Synthesis of a Long-Chain Tertiary Alcohol

Materials:

-

Solution of heptacosan-14-ylmagnesium bromide in THF

-

A suitable ketone (e.g., acetone)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

-

Reaction: To the freshly prepared solution of heptacosan-14-ylmagnesium bromide, add a solution of the ketone (1.0 eq.) in anhydrous diethyl ether dropwise at 0°C.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired long-chain tertiary alcohol.

Diagrams

Caption: Workflow for the formation of heptacosan-14-ylmagnesium bromide.

Caption: Synthetic pathways and applications of heptacosan-14-ylmagnesium bromide.

Applications in Drug Development

The heptacosan-14-ylmagnesium bromide reagent is a valuable tool for the synthesis of novel long-chain molecules with potential applications in the pharmaceutical industry.

Table 2: Potential Applications of Heptacosan-14-ylmagnesium Bromide Derivatives

| Application Area | Description | Example Synthetic Target |

| Lipid-Based Drug Delivery | The long, branched aliphatic chain can be incorporated into synthetic lipids used to form liposomes or solid lipid nanoparticles (SLNs).[3][4][5][6][7] These systems can improve drug solubility, stability, and targeted delivery. | Phospholipids or glycerolipids with a C27 acyl chain. |

| Prodrug Synthesis | The Grignard reagent can be used to attach the lipophilic heptacosanyl group to a drug molecule, potentially improving its membrane permeability and oral bioavailability.[11] | Esterification of a drug containing a carboxylic acid with a long-chain alcohol derived from the Grignard reagent. |

| Synthesis of Bioactive Lipids | Long-chain fatty acids and alcohols can exhibit their own biological activities, including antimicrobial or anticancer effects. This reagent provides a route to novel, synthetically modified long-chain lipids. | Novel long-chain fatty acids or their derivatives for screening as bioactive compounds. |

| Cross-Coupling Reactions | The Grignard reagent can participate in transition-metal-catalyzed cross-coupling reactions to form complex molecules with extended aliphatic domains.[12] | Coupling with aryl halides to create novel amphiphilic molecules. |

Safety and Handling

Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Disclaimer: The experimental protocols and quantitative data provided are based on general procedures for similar compounds and should be adapted and optimized for the specific reaction with 14-bromoheptacosane. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]

- 3. mdpi.com [mdpi.com]

- 4. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Lipid-Based Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. leah4sci.com [leah4sci.com]

- 12. Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 14-Bromoheptacosane as a Precursor for Functionalized Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain functionalized alkanes are of significant interest in materials science and drug development due to their ability to form self-assembled monolayers (SAMs), modify surface properties, and act as lipid components in drug delivery systems like lipid nanoparticles (LNPs). 14-Bromoheptacosane, a C27 alkyl bromide, serves as a versatile precursor for synthesizing a variety of functionalized heptacosane derivatives. The bromine atom at the 14th position provides a reactive handle for introducing diverse functional groups through various organic transformations.

These application notes provide an overview of the utility of 14-bromoheptacosane and detailed protocols for its conversion into key functionalized derivatives, including alcohols, amines, thiols, and carbon-carbon bond extended structures. The protocols and data presented are based on established methodologies for long-chain alkyl halides and serve as a guide for the synthesis and application of these valuable molecules.

Applications of Functionalized Heptacosane Derivatives

Functionalized long-chain alkanes derived from 14-bromoheptacosane have potential applications in several advanced fields:

-

Drug Delivery: Long-chain functionalized alkanes can be incorporated into lipid-based drug delivery systems such as liposomes and solid lipid nanoparticles (SLNs). Their hydrophobic chain contributes to the lipid bilayer structure, while the functional headgroup can be used to attach targeting ligands, polymers like polyethylene glycol (PEG) for increased circulation time, or to modify the overall physicochemical properties of the nanoparticle. The C27 length of the alkyl chain is particularly relevant for creating stable lipid bilayers.

-

Self-Assembled Monolayers (SAMs): Alkanes with functional groups such as thiols can form highly ordered SAMs on noble metal surfaces like gold. These monolayers can be used to precisely control the surface chemistry for applications in biosensors, biocompatible coatings, and nanoelectronics. The long alkyl chain of heptacosane derivatives promotes the formation of well-ordered and robust monolayers due to strong van der Waals interactions between the chains.

-

Materials Science: Functionalized long-chain alkanes can be used as surfactants, lubricants, and components in the synthesis of advanced polymers and gels. The nature of the functional group dictates the specific properties and applications of these materials.

Data Presentation: Synthesis of Functionalized Heptacosanes

The following tables summarize typical reaction conditions and expected yields for the functionalization of long-chain bromoalkanes, serving as a reference for the synthesis of 14-substituted heptacosane derivatives. Please note that the yields are based on reactions with similar long-chain alkyl bromides and may require optimization for 14-bromoheptacosane.

Table 1: Nucleophilic Substitution Reactions

| Product | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Heptacosan-14-ol | NaOH (aq) | Dioxane/H₂O | 100 | 12-24 | 85-95 |

| 14-Aminoheptacosane | NaN₃ then LiAlH₄ | DMF then THF | 80 then 25 | 12 then 6 | 70-85 |

| Heptacosane-14-thiol | 1. Thiourea 2. NaOH | Ethanol | 80 | 6 then 2 | 75-90 |

Table 2: Grignard and Suzuki Coupling Reactions

| Product | Reaction Type | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 14-Phenylheptacosane | Grignard Reaction | 1. Mg, 2. Benzaldehyde, 3. H₃O⁺ | - | THF | 65 | 4 | 60-75 |

| 14-Benzylheptacosane | Suzuki Coupling | Phenylboronic acid, K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 110 | 12 | 80-90 |

Experimental Protocols

Protocol 1: Synthesis of Heptacosan-14-ol via Nucleophilic Substitution

This protocol describes the hydrolysis of 14-bromoheptacosane to the corresponding alcohol.

Materials:

-

14-Bromoheptacosane

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 14-bromoheptacosane (1 equivalent) in a 3:1 mixture of 1,4-dioxane and deionized water.

-

Add sodium hydroxide (2 equivalents) to the solution.

-

Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure heptacosan-14-ol.

Characterization:

-

¹H NMR (CDCl₃): Expect a multiplet around 3.6 ppm corresponding to the CH-OH proton, and the disappearance of the signal for the CH-Br proton (around 3.4 ppm). The long alkyl chain will show characteristic signals between 0.8 and 1.6 ppm.

-

IR (KBr): Appearance of a broad O-H stretching band around 3300-3500 cm⁻¹.

Protocol 2: Synthesis of 14-Phenylheptacosane via Grignard Reaction

This protocol details the formation of a Grignard reagent from 14-bromoheptacosane and its subsequent reaction with benzaldehyde.

Materials:

-

14-Bromoheptacosane

-

Magnesium (Mg) turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

Benzaldehyde

-

Saturated ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask with a reflux condenser and dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a dry three-neck flask under an inert atmosphere. Add magnesium turnings (1.5 equivalents) to the flask.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 14-bromoheptacosane (1 equivalent) in anhydrous THF.

-

Add a small portion of the 14-bromoheptacosane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining 14-bromoheptacosane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of benzaldehyde (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution. The resulting secondary alcohol can be carried on to the next step.

-

To obtain 14-phenylheptacosane, the intermediate alcohol is reduced. A common method is to dissolve the alcohol in acetic acid and add a catalytic amount of perchloric acid, then hydrogenate over a palladium on carbon catalyst.

-

Purify the final product by column chromatography.

Characterization:

-

¹H NMR (CDCl₃): Aromatic protons will appear in the 7.1-7.3 ppm region. The benzylic proton will be a multiplet around 2.6 ppm.

-

¹³C NMR (CDCl₃): Aromatic carbons will be in the 125-145 ppm range.

Protocol 3: Synthesis of 14-Benzylheptacosane via Suzuki Coupling

This protocol describes the palladium-catalyzed cross-coupling of 14-bromoheptacosane with phenylboronic acid.

Materials:

-

14-Bromoheptacosane

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine 14-bromoheptacosane (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed 4:1 mixture of toluene and deionized water.

-

Heat the reaction mixture to 110°C and stir vigorously for 12 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Characterization:

-

¹H NMR (CDCl₃): Aromatic protons will appear in the 7.1-7.3 ppm region. The benzylic protons will appear as a triplet around 2.6 ppm.

Visualizations

Caption: Synthetic pathways from 14-bromoheptacosane to functionalized alkanes and their applications.

Caption: Role of functionalized heptacosane in targeted drug delivery via lipid nanoparticles.

Application Notes and Protocols: Incorporating 14-Bromo-Heptacosane into Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of long alkyl chains into polymers can significantly modify their physicochemical properties, leading to materials with enhanced hydrophobicity, altered solubility, and unique self-assembly characteristics. Such tailored polymers are of great interest in various fields, including drug delivery, biomaterials, and advanced coatings. 14-bromo-heptacosane, a long-chain secondary alkyl bromide, presents a unique opportunity to introduce a C27 aliphatic side chain into a polymer backbone.

Due to the limited specific literature on the direct polymerization of 14-bromo-heptacosane, this document provides a detailed, albeit theoretical, protocol based on well-established polymerization techniques that utilize alkyl halides. The primary proposed method is Atom Transfer Radical Polymerization (ATRP) , a robust and versatile controlled radical polymerization technique. An alternative method, Grignard Metathesis (GRIM) Polymerization , is also briefly discussed.

These protocols are intended to serve as a foundational guide for researchers to develop their own specific synthetic procedures.

Proposed Polymerization Strategy: Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures.[1][2][3][4] It relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex.[1][2] Alkyl halides, including secondary bromides, can serve as effective initiators for this process.[1][5]

In this proposed protocol, 14-bromo-heptacosane will function as the initiator to polymerize a vinyl monomer, thereby attaching the heptacosane chain to one end of the resulting polymer.

Materials and Reagents

| Component | Function | Example | Purity/Grade |

| Initiator | Starts the polymerization chain | 14-Bromo-Heptacosane | >95% |

| Monomer | Building block of the polymer | Methyl Methacrylate (MMA) or Styrene | Inhibitor removed |

| Catalyst | Transition metal complex for ATRP | Copper(I) Bromide (CuBr) | >99% |

| Ligand | Solubilizes and activates the catalyst | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | >99% |

| Solvent | Dissolves reactants and facilitates reaction | Anisole or Toluene | Anhydrous |

| Reducing Agent (optional) | Reduces Cu(II) to Cu(I) in AGET ATRP | Ascorbic Acid or Tin(II) 2-ethylhexanoate | Reagent Grade |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of a heptacosane-terminated polymer via ATRP.

Detailed Protocol: ATRP of Methyl Methacrylate (MMA) Initiated by 14-Bromo-Heptacosane

Note: This is a hypothetical protocol and should be adapted and optimized based on experimental results.

-

Monomer Preparation: Pass methyl methacrylate (MMA) through a column of basic alumina to remove the inhibitor.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and 14-bromo-heptacosane (e.g., 1 mmol).

-

Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add anhydrous anisole (e.g., 5 mL) and the inhibitor-free MMA (e.g., 10 mmol) via a degassed syringe.

-

Add the ligand, PMDETA (e.g., 0.1 mmol), via a degassed syringe.

-

-

Deoxygenation: Perform three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.

-

Polymerization:

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C).

-

Stir the reaction mixture for the desired time (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).

-

-

Work-up and Purification:

-

Quench the reaction by opening the flask to air and cooling to room temperature.

-

Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF).

-

Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the filtered solution to a large excess of a non-solvent, such as cold methanol, while stirring.

-

Isolate the precipitated polymer by filtration or decantation.

-

Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and calculate the monomer conversion.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Analyze the thermal properties of the resulting polymer, such as the glass transition temperature (Tg) and decomposition temperature.

-

Expected Outcomes and Data Presentation

The successful synthesis should yield a polymer with a heptacosane group at one terminus. The molecular weight of the polymer can be controlled by the initial molar ratio of monomer to initiator.

Table 1: Hypothetical ATRP Reaction Parameters and Expected Results

| Parameter | Value | Rationale |

| [MMA]:[Initiator]:[CuBr]:[PMDETA] | 100:1:1:1 | Molar ratios to target a degree of polymerization of 100. |

| Temperature | 90 °C | A common temperature for the ATRP of MMA.[4] |

| Solvent | Anisole | A suitable solvent for ATRP that dissolves all components. |

| Target Mn | ~10,000 g/mol (for MMA) | Calculated from the monomer to initiator ratio. |

| Expected PDI | < 1.3 | Indicative of a controlled polymerization.[1] |

Alternative Polymerization Strategy: Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is another powerful technique for synthesizing conjugated polymers.[6][7][8] While typically used for the synthesis of poly(3-alkylthiophene)s, it can be adapted for other monomers. In a hypothetical scenario, 14-bromo-heptacosane could be converted to a Grignard reagent and then used in a Kumada catalyst-transfer polycondensation reaction with a dihaloaromatic monomer.

Conceptual Workflow for GRIM Polymerization

Caption: Conceptual workflow for incorporating heptacosane side chains via GRIM polymerization.

This approach would result in a polymer with heptacosane side chains distributed along the polymer backbone, in contrast to the end-functionalized polymer produced by ATRP.

Applications in Drug Development

Polymers functionalized with long alkyl chains like heptacosane can exhibit properties beneficial for drug delivery applications:

-

Formation of Polymeric Micelles: The amphiphilic nature of such polymers (with a hydrophobic heptacosane chain and a more hydrophilic polymer backbone) can lead to the formation of micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.

-

Controlled Drug Release: The long alkyl chains can influence the degradation rate and drug diffusion from polymer-based drug delivery systems, allowing for sustained and controlled release profiles.[9]

-

Enhanced Drug Loading: The hydrophobic core of the polymeric nanoparticles formed can be tailored to improve the loading capacity of lipophilic drugs.

-

Biocompatibility: The introduction of long aliphatic chains can modulate the interaction of the polymer with biological membranes and proteins.

Safety and Handling

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

The reagents used are flammable and/or toxic. Consult the Safety Data Sheets (SDS) for each chemical before use.

-

Reactions under inert atmosphere require proper training and handling of Schlenk lines or glove boxes.

Conclusion

References

- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.cmu.edu [chem.cmu.edu]

- 7. utd-ir.tdl.org [utd-ir.tdl.org]

- 8. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

Application Note: Analysis of Heptacosane, 14-bromo- by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a theoretical yet robust protocol for the qualitative and quantitative analysis of heptacosane, 14-bromo-, a long-chain halogenated alkane, using gas chromatography-mass spectrometry (GC-MS). The methodology covers sample preparation, instrumental parameters for GC-MS, and expected mass spectral data. This guide is intended for researchers in environmental science, drug development, and chemical analysis who are working with similar high-molecular-weight halogenated compounds.

Introduction

Heptacosane, 14-bromo- is a long-chain alkyl halide. Due to its high molecular weight and potential for environmental persistence or use as a synthetic intermediate, a reliable analytical method for its identification and quantification is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of such compounds. This document provides a comprehensive protocol for the GC-MS analysis of heptacosane, 14-bromo-, including predicted mass spectral fragmentation patterns to aid in its identification.

Experimental Protocols

Sample Preparation

Given that heptacosane, 14-bromo- is a non-polar, high-molecular-weight compound, a suitable organic solvent should be used for extraction and dilution.

Materials:

-

Hexane or Dichloromethane (GC grade)

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Protocol for Solid Samples (e.g., soil, sediment):

-

Weigh 1-5 g of the homogenized sample into a glass vial.

-

Add 10 mL of hexane or dichloromethane.

-

Vortex for 2 minutes to ensure thorough mixing.

-